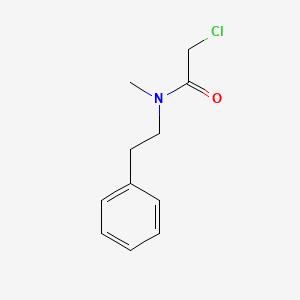

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-methyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-13(11(14)9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAMTXJPLPJVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502494 | |

| Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-84-7 | |

| Record name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide chemical structure and properties

[1][2]

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is a specialized organochlorine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1][2] Unlike its non-methylated analog (used in Praziquantel synthesis), this

Part 1: Chemical Identity & Structural Analysis[3]

Chemical Data Matrix

| Property | Specification |

| CAS Number | 13230-84-7 |

| IUPAC Name | 2-Chloro- |

| Molecular Formula | C |

| Molecular Weight | 227.69 g/mol |

| Physical State | Viscous brown oil (at RT) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Key Functional Groups |

Structural Logic

The molecule consists of three distinct domains governing its reactivity:

-

The Electrophilic "Warhead" (

-Chloroacetyl): The C-Cl bond is highly susceptible to nucleophilic attack ( -

The Linker (

-Methyl Amide): The tertiary amide bond is chemically robust, preventing premature hydrolysis while directing the geometry required for cyclization. -

The Nucleophilic Arene (Phenethyl Group): The phenyl ring acts as an internal nucleophile during Friedel-Crafts cyclization, enabling the formation of bicyclic systems.

Part 2: Synthesis & Production Protocols

Reaction Mechanism: Schotten-Baumann Acylation

The synthesis involves the

Critical Control Point: The reaction is highly exothermic. Temperature control (

Experimental Protocol

-

Scale: 10.0 g scale (Example)

-

Reagents:

- -Methylphenethylamine (1.0 eq)

-

Chloroacetyl Chloride (1.2 eq)[3]

-

Triethylamine (TEA) (1.5 eq) or NaOH (aq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with

-methylphenethylamine and TEA in anhydrous DCM. Purge with -

Cooling: Submerge the flask in an ice/brine bath to reach an internal temperature of

. -

Addition: Add chloroacetyl chloride dropwise over 30–45 minutes. Do not allow temperature to exceed

. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Workup: Quench with ice water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO

, and brine. -

Isolation: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Result: Yields a brown oil (approx. 85–90% purity), suitable for downstream cyclization without further purification.

Synthesis Workflow Diagram

Caption: Logical workflow for the synthesis of CAS 13230-84-7 via nucleophilic acyl substitution.

Part 3: Reactivity & Pharmaceutical Applications[8]

The "Hidden" Application: Intramolecular Cyclization

The primary value of this compound lies in its ability to undergo Intramolecular Friedel-Crafts Alkylation . Under Lewis Acid catalysis (e.g., AlCl

-

Reaction: 2-Chloro-

-methyl- -

Significance: This generates the lactam scaffold found in numerous alkaloids and isoquinoline-based drugs.

Mechanism of Cyclization

-

Activation: AlCl

coordinates with the Chlorine atom, weakening the C-Cl bond. -

Electrophilic Attack: The resulting electrophilic carbon attacks the ortho position of the phenyl ring.

-

Aromatization: Loss of a proton restores aromaticity, yielding the bicyclic lactam.

Cyclization Pathway Diagram

Caption: Mechanism of AlCl3-mediated cyclization to form the tetrahydroisoquinoline core.

Pharmaceutical Relevance[2][6][8]

-

Isoquinoline Alkaloids: The cyclized product is a direct precursor to simple benzylisoquinoline alkaloids.

-

Drug Development:

-

Lumateperone (ITI-007): While Lumateperone uses a specific butyrophenone system, related

-methyl-chloroacetamides are cited in patent literature for synthesizing tricyclic systems via similar cyclization strategies. -

Analgesics: The tetrahydroisoquinoline motif is structurally related to fragments of morphinan opioids, though this specific molecule is a distant precursor.

-

Part 4: Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent . It poses specific hazards that must be managed via engineering controls.

| Hazard Class | Description | Mitigation Protocol |

| Skin Sensitizer | Capable of causing allergic contact dermatitis. | Double-gloving (Nitrile) and Tyvek sleeves required. |

| Corrosive | Chloroacetyl moiety hydrolyzes to HCl on moist surfaces. | Handle only in a fume hood; store in desiccated glass. |

| Inhalation Toxicity | Vapor/mist can damage respiratory mucosa. | Use local exhaust ventilation (LEV). |

Decontamination Protocol: Spills should be treated with a solution of 10% aqueous ammonia or ethanolamine to nucleophilically displace the chloride and deactivate the alkylating potential before disposal.

References

Literature review of N-methyl-N-phenethyl chloroacetamide derivatives

An In-Depth Technical Guide to N-methyl-N-phenethyl Chloroacetamide Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chloroacetamide Scaffold

The N-methyl-N-phenethyl chloroacetamide core structure belongs to the broader class of alpha-haloacetamides, a chemical scaffold that has garnered significant interest in medicinal chemistry.[1] These compounds are characterized by a reactive α-chloro-substituted amide group, which serves as a versatile pharmacophore and a valuable intermediate for further chemical elaboration.[2][3] The reactivity of the carbon-chlorine bond is central to their biological activity, often enabling covalent interactions with biological targets.[2][3] The presence of the N-methyl-N-phenethyl moiety introduces specific steric and lipophilic characteristics that can be fine-tuned to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives, offering a valuable resource for professionals in drug discovery and development.[1]

Core Synthetic Strategies: N-Acylation

The most prevalent and efficient method for synthesizing N-methyl-N-phenethyl chloroacetamide derivatives is through a nucleophilic acyl substitution, often under Schotten-Baumann reaction conditions.[1] This involves the acylation of N-methylphenethylamine with chloroacetyl chloride.[4] The reaction's success hinges on the nucleophilic attack of the secondary amine on the highly electrophilic carbonyl carbon of the acid chloride.

The causality behind this experimental choice lies in its robustness and high yield. Chloroacetyl chloride is a potent acylating agent, and N-methylphenethylamine is a readily available nucleophile. The inclusion of a mild base, such as triethylamine or pyridine, is critical.[4][5] It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This neutralization is essential because the formation of N-methylphenethylamine hydrochloride salt would render the amine non-nucleophilic, thereby quenching the reaction.

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of the parent compound, 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

Sources

Molecular weight and formula of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Molecular Profiling and Synthetic Methodology of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide: A Technical Whitepaper

Executive Summary

In modern drug discovery and organic synthesis, haloacetamides serve as highly versatile intermediates and privileged warheads for targeted covalent inhibitors (TCIs). This whitepaper provides an in-depth technical analysis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide , focusing on its physicochemical properties, molecular identity, and a field-proven synthetic methodology. Designed for researchers and drug development professionals, this guide bridges theoretical chemistry with practical, self-validating laboratory workflows.

Physicochemical Profiling & Molecular Identification

Before initiating any synthetic or assay workflow, establishing a rigorous physicochemical profile is mandatory for downstream analytical validation. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide is an alkylating agent characterized by a phenylethylamine core coupled to a reactive chloroacetyl group.

The precise molecular formula and weight are critical for mass spectrometry (LC-MS) calibration and stoichiometric calculations during synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Compound Name | 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide | [1] |

| CAS Registry Number | 13230-84-7 | [2],[3] |

| Molecular Formula | C11H14ClNO | [2],[3] |

| Molecular Weight | 211.69 g/mol | [3] |

| Exact Mass | 211.076 Da | Calculated |

| Physical State (Post-Purification) | Brown Oil |[1] |

Synthetic Methodology & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that a robust protocol is not merely a list of steps, but a sequence of carefully controlled chemical environments. The following methodology details the N-acylation of N-methylphenethylamine using chloroacetyl chloride[1].

Step-by-Step Protocol & Causality

1. Preparation of the Amine Base

-

Action: Dissolve 10.0 g (73.9 mmol) of N-methylphenethylamine and 11.2 g (110.8 mmol) of triethylamine (TEA) in 200 mL of tetrahydrofuran (THF)[1].

-

Causality: THF is chosen as an aprotic solvent because it solubilizes the reagents without acting as a competing nucleophile. TEA is introduced in excess (1.5 equivalents) to act as a non-nucleophilic acid scavenger. As the reaction proceeds, it neutralizes the generated hydrochloric acid (HCl), preventing the protonation of the secondary amine starting material, which would otherwise prematurely halt the reaction.

2. Electrophilic Addition

-

Action: Cool the reaction vessel using a water/ice bath (0°C). Slowly add a solution of 10.0 g (88.7 mmol) of chloroacetyl chloride dissolved in 50 mL of THF dropwise[1].

-

Causality: The amidation reaction is highly exothermic. Dropwise addition at 0°C provides kinetic control, suppressing unwanted side reactions such as the formation of highly reactive ketenes or over-alkylation. It ensures high regioselectivity for the nitrogen atom over the aromatic ring.

3. Reaction Maturation

-

Action: Remove the ice bath, allow the mixture to warm to ambient temperature, and stir for 6 hours[1].

-

Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to thermodynamic completion, ensuring maximum conversion of the limiting reagent.

4. Isolation and Self-Validation

-

Action: Filter the reaction mixture to remove the precipitate, then concentrate the filtrate in vacuo[1].

-

Causality & Self-Validation: This step acts as an in-line quality control checkpoint. The visible formation of a white precipitate (TEA·HCl salt) serves as an immediate, qualitative indicator of reaction progression. Gravimetric analysis of this filtered salt can optionally be used to estimate the conversion rate before proceeding to chromatography. Concentration removes the volatile THF solvent.

5. Purification

-

Action: Purify the crude residue via silica gel (SiO2) chromatography using a 1:1 ethyl acetate/hexane mobile phase to yield approximately 13.5 g (86.6% yield) of a brown oil[1].

-

Causality: Normal-phase chromatography separates the target compound from unreacted starting materials and highly polar impurities, yielding the pure haloacetamide.

Caption: Workflow for the synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

Analytical Validation & Quality Control

To establish trustworthiness in the synthesized batch, the compound must be rigorously validated against its theoretical molecular weight (211.69 g/mol )[3].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Operate in positive electrospray ionization (ESI+) mode. The target mass should present a primary [M+H]+ peak at m/z 212.08. Crucially, due to the presence of a single chlorine atom, the spectrum must exhibit a characteristic 3:1 isotopic distribution pattern (M : M+2) at m/z 212 and 214, confirming the retention of the chloroacetyl warhead.

-

Nuclear Magnetic Resonance (1H NMR): A diagnostic singlet integrating to 2 protons should be observed near 4.0 ppm, corresponding to the isolated methylene protons of the chloroacetyl group (-CH2-Cl).

Biological Applications & Covalent Targeting

In drug development, compounds containing a 2-chloroacetamide moiety are frequently deployed as electrophilic probes or covalent modifiers. The chlorine atom acts as an excellent leaving group, allowing the alpha-carbon to undergo an SN2 nucleophilic attack by electron-rich residues in biological targets—most notably the thiolate anions of cysteine residues. This irreversible thioether linkage is a foundational mechanism in the design of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes.

Caption: Mechanism of covalent protein modification by haloacetamide derivatives.

References

- PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide". Source: prepchem.com.

- AppChem. "Acetamide, 2-chloro-N-methyl-N-(2-phenylethyl)- | 13230-84-7 | C11H14ClNO". Source: appchemical.com.

- ChemicalBook. "13230-84-7 CAS Manufactory". Source: chemicalbook.com.

Sources

Thermodynamic Solvation and Empirical Solubility Profile of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide in Organic Solvents

Executive Summary

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7; Molecular Formula: C11H14ClNO) is a highly versatile, lipophilic organic intermediate frequently utilized in advanced chemical synthesis and active pharmaceutical ingredient (API) development[1][2]. Structurally, the molecule is characterized by a hydrophobic phenylethyl moiety coupled to a polar, functionally reactive chloroacetamide core[1][3].

For process chemists and formulation scientists, understanding the solubility profile of this compound is not merely a matter of material dissolution; it is a critical parameter that dictates reaction kinetics, crystallization yields, and downstream purification efficiency. This technical guide provides an in-depth analysis of its solvation thermodynamics, predicts its solubility across various organic solvents, and details the gold-standard experimental workflow for empirical validation.

Solvation Thermodynamics & Predictive Modeling

Historically, solvent selection relied on simplistic "polar versus non-polar" categorizations. However, modern physical organic chemistry requires a more granular approach using Hansen Solubility Parameters (HSP) [4][5]. The HSP framework deconstructs intermolecular interactions into three cohesive energy parameters: dispersion forces (

By analyzing the functional groups of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide, we can predict its solvation behavior:

-

Dispersion (

): The aromatic phenyl ring and the aliphatic ethyl linker provide substantial polarizable surface area. This results in a high -

Polarity (

): The tertiary amide linkage and the alpha-chloro group create a strong, localized dipole moment, giving the molecule a moderate-to-high -

Hydrogen Bonding (

): Crucially, because this is an N-methyl tertiary amide, the nitrogen lacks a proton. Therefore, the molecule acts exclusively as a hydrogen bond acceptor (via the carbonyl oxygen) rather than a donor[7][8].

According to the "like dissolves like" principle—quantified by the HSP interaction radius (

Predicted Solubility Profile in Organic Solvents

Based on its structural lipophilicity (estimated LogP ~ 2.5 - 3.0) and its theoretical HSP profile, the compound exhibits optimal solubility in polar aprotic and halogenated solvents. It shows moderate solubility in polar protic solvents (which can solvate the carbonyl but face hydrophobic repulsion from the phenylethyl group), and poor solubility in highly non-polar aliphatic hydrocarbons or aqueous media.

Table 1: Estimated Solubility Profile across Standard Solvents

| Solvent | Solvent Class | Dielectric Constant ( | Predicted Solubility Range |

| Dichloromethane (DCM) | Polar Halogenated | 9.1 | > 200 mg/mL (Highly Soluble) |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | > 100 mg/mL (Freely Soluble) |

| Toluene | Non-polar Aromatic | 2.4 | > 50 mg/mL (Soluble) |

| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 50 mg/mL (Sparingly Soluble) |

| n-Hexane | Non-polar Aliphatic | 1.9 | < 5 mg/mL (Slightly Soluble) |

| Water | Highly Polar Protic | 80.1 | < 0.1 mg/mL (Practically Insoluble) |

Experimental Methodology: Thermodynamic Solubility Determination

While predictive models guide solvent selection, empirical validation is mandatory for regulatory and process-scale applications. The miniaturized shake-flask method remains the industry gold standard for determining true thermodynamic equilibrium solubility[9][10]. Unlike kinetic solubility assays used in early high-throughput screening (which often overestimate solubility due to DMSO carryover), the shake-flask method guarantees that the dissolution-crystallization dynamic has reached a steady state[11][12].

Self-Validating Protocol: The Shake-Flask Method

-

Sample Preparation (Saturation):

-

Action: Add an excess amount of crystalline 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide to 2.0 mL of the target organic solvent in a sealed borosilicate glass vial[10][13].

-

Causality: The continuous presence of undissolved solid ensures a two-phase system (solid and liquid). This is the fundamental thermodynamic requirement to prove the liquid phase is truly saturated[10].

-

-

Thermodynamic Equilibration:

-

Action: Secure the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours[10][13].

-

Causality: Solubility is highly temperature-dependent; strict thermal control prevents supersaturation artifacts. A 24-48 hour window provides sufficient activation energy to overcome kinetic dissolution barriers, ensuring the system reaches true equilibrium[9][10].

-

-

Phase Separation:

-

Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes. Filter the resulting supernatant through a 0.22 µm PTFE syringe filter[11][13].

-

Causality: Incomplete separation of sub-micron undissolved particles will falsely inflate the quantified concentration. PTFE is selected for its broad chemical compatibility with aggressive organic solvents like DCM or Toluene.

-

-

Quantification (HPLC-UV):

-

Action: Dilute the filtered supernatant with the mobile phase and analyze via High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at ~210-254 nm[11][12].

-

Causality: The aromatic phenyl ring provides a strong UV chromophore. Diluting the sample prior to injection prevents detector saturation and column overloading, allowing the concentration to be accurately calculated against a pre-validated multi-point calibration curve[11][13].

-

Mechanistic Visualization

Workflow of the miniaturized shake-flask method for thermodynamic solubility determination.

References

Sources

- 1. appchemical.com [appchemical.com]

- 2. 13230-84-7 CAS Manufactory [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 5. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

Pharmacological Potential & Covalent Targeting Utility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide Scaffolds

Executive Summary

The molecule 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide represents a specialized scaffold in medicinal chemistry, functioning primarily as a reactive electrophilic probe and a synthetic precursor . Unlike direct-acting ligands that rely solely on non-covalent interactions, this molecule combines a hydrophobic recognition element (the N-methyl-phenylethylamine backbone) with a reactive "warhead" (the

This guide analyzes its utility in two distinct domains:

-

Targeted Covalent Inhibition (TCI): acting as a cysteine-reactive probe to map hydrophobic pockets in enzymes (e.g., TEAD, proteases) and GPCRs.

-

Heterocyclic Synthesis: serving as a key intermediate for generating pharmacologically active tetrahydroisoquinolines (THIQs) via intramolecular cyclization.

Chemical Biology & Mechanism of Action

The Electrophilic Warhead: Covalent Modification

The core biological activity of this scaffold stems from the

-

Reactivity Profile: Unlike the secondary amide analog (2-Chloro-N-phenethylacetamide), the tertiary amide (N-methyl) present in this molecule alters the electronic environment of the warhead. Quantum mechanical studies suggest that tertiary chloroacetamides can exhibit lower activation energy barriers for thiol attack compared to their secondary counterparts, often due to the absence of inhibitory hydrogen bonding with the incoming nucleophile and favorable LUMO accessibility.

-

Selectivity: While reactive, the chloroacetamide is less promiscuous than iodoacetamide. It requires a "recognition element" (the phenylethyl group) to dock into a protein pocket, increasing the local concentration of the warhead near a specific cysteine residue to drive the reaction.

The Recognition Element: Phenylethylamine Backbone

The N-methyl-2-phenylethyl moiety mimics the structure of endogenous monoamines (dopamine, phenethylamine).

-

GPCR Affinity: This backbone directs the molecule toward monoamine receptors (Dopamine D2, Serotonin 5-HT).

-

Hydrophobic Pockets: The aromatic ring provides

stacking or hydrophobic interactions, anchoring the molecule within enzyme active sites (e.g., fatty acid elongases or kinase allosteric pockets).

Mechanism Diagram

The following diagram illustrates the dual pathway: direct covalent inhibition of a target protein versus synthetic cyclization to a bioactive isoquinoline.

Figure 1: Bifurcated utility of the scaffold: Covalent protein modification vs. conversion to bioactive heterocycles.[1]

Potential Therapeutic Applications

Covalent Fragment Screening (TCI)

This molecule is an ideal candidate for Cysteine-Targeted Fragment Libraries .

-

Target: TEAD Transcription Factors (Hippo Pathway).

-

Rationale: TEAD proteins have a conserved palmitate-binding pocket containing a cysteine. Chloroacetamide analogs of lipophilic amines (like phenylethylamine) have been shown to bind this pocket, covalently modify the cysteine, and block TEAD-YAP1 interaction, preventing oncogenic signaling.

-

-

Target: KRAS (G12C).

-

Rationale: While current KRAS inhibitors use acrylamides, early development relied on chloroacetamide probes to validate the switch-II pocket binding.

-

Antimicrobial & Herbicidal Activity

-

VLCFA Inhibition: Structurally related to chloroacetanilide herbicides (e.g., Acetochlor), this molecule can inhibit Very Long Chain Fatty Acid (VLCFA) elongases.[2]

-

Antimicrobial: The alkylating nature provides broad-spectrum antimicrobial activity by disrupting bacterial enzymes (e.g., GAPDH), though this is often non-specific and cytotoxic at high concentrations.

Precursor for CNS Agents (Praziquantel Analogs)

The scaffold is a direct precursor to tetrahydroisoquinolines (THIQs).

-

Synthesis: Under acidic conditions (e.g.,

or -

Activity: The resulting THIQs are scaffolds for:

-

Anthelmintics: Praziquantel derivatives.

-

Antivirals: HIV Reverse Transcriptase inhibitors (often require decoration on the phenyl ring).

-

Experimental Protocols

Synthesis of the Scaffold

Objective: Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide via Schotten-Baumann reaction.

-

Reagents: N-methylphenethylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-methylphenethylamine and Triethylamine in anhydrous DCM under

atmosphere. -

Cool the mixture to 0°C in an ice bath.

-

Add Chloroacetyl chloride dropwise over 30 minutes (Exothermic reaction).

-

Allow to warm to room temperature and stir for 3 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

, then brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure (>95%).

-

Covalent Binding Assay (Mass Spectrometry)

Objective: Validate covalent modification of a target protein (e.g., BSA or a specific enzyme domain).

-

Incubation: Incubate the target protein (10

M) with the scaffold (100 -

Quenching: Add excess DTT (10 mM) to quench unreacted electrophiles.

-

Analysis: Perform Intact Protein LC-MS.

-

Success Criteria: Observation of a mass shift of +76 Da (Molecular weight of the scaffold minus HCl).

-

Note: The chlorine is the leaving group; the adduct adds the acetyl-N-methyl-phenylethyl moiety.

-

Safety & Toxicity Profile

-

Hazard Class: Alkylating Agent / Skin Sensitizer.

-

Acute Toxicity: Harmful if swallowed.[3][4] The chloroacetamide moiety is highly reactive toward biological thiols (glutathione), leading to oxidative stress.

-

Handling: Must be handled in a fume hood with nitrile gloves. Inhalation of dust/vapors can cause severe respiratory irritation.

-

GHS Classification: H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

References

-

BenchChem. A Comprehensive Technical Review of 2-Chloro-N-phenethylacetamide and Its Derivatives. BenchChem Technical Guides. Link

-

WuXi Biology. QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi AppTec. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide. PubChem.[5] Link

-

Bum-Hee, L., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry, 2021. Link

-

Ostrem, J. M., et al. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 2013. Link

Sources

Methodological & Application

Procedure for N-alkylation using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Title: Advanced Protocol for N-Alkylation Using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals.

Mechanistic Rationale & Experimental Design

The compound 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (CAS: 13230-84-7) is a highly effective electrophilic building block used for the N-alkylation of primary and secondary amines, a critical step in the synthesis of complex glycinamide-derived Active Pharmaceutical Ingredients (APIs)[1]. The

As a Senior Application Scientist, I have designed this protocol to address the common pitfalls associated with N-alkylation (e.g., over-alkylation, reaction stalling, and base-catalyzed degradation). Every reagent choice is rooted in chemical causality:

-

Solvent Selection (Acetonitrile): A polar aprotic solvent like acetonitrile (MeCN) is selected because it stabilizes the polar transition state of the SN2 reaction without solvating the nucleophile to the point of deactivation[2].

-

Base Selection (Potassium Carbonate): K₂CO₃ acts as a heterogeneous acid scavenger. Unlike soluble organic bases (e.g., triethylamine), K₂CO₃ minimizes base-catalyzed hydrolysis of the acetamide and prevents the protonation of the nucleophilic amine without participating in unwanted side reactions[3].

-

Catalyst (Potassium Iodide): The addition of KI initiates an in situ Finkelstein reaction. The chloride leaving group is exchanged for an iodide ion, generating a transient

-iodoacetamide. Because iodide is a superior leaving group (due to its larger size and polarizability), this catalytic cycle significantly accelerates the N-alkylation and allows for lower reaction temperatures, thereby suppressing unwanted side reactions[4],[5].

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of KI-catalyzed N-alkylation via Finkelstein halogen exchange.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the N-alkylation parameters, demonstrating the critical impact of the Finkelstein catalyst and solvent choice on overall yield and purity[2],[4].

| Solvent | Base (1.5 equiv) | Additive | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| Acetonitrile | K₂CO₃ | None | 80 | 12 | 65 | 88% |

| Acetonitrile | K₂CO₃ | KI (0.1 equiv) | 60 | 5 | 92 | >98% |

| DMF | Cs₂CO₃ | KI (0.1 equiv) | 60 | 4 | 88 | 95% |

| THF | Triethylamine | None | 65 | 18 | 45 | 72% |

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Nucleophile) Target: General N-alkylation of a secondary amine (e.g., a piperazine or piperidine derivative) using 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide.

Phase 1: Preparation of the Nucleophilic Suspension

-

Ensure all glassware is oven-dried. Charge a 100 mL round-bottom flask with the secondary amine nucleophile (10.0 mmol, 1.0 equiv).

-

Add 40 mL of anhydrous Acetonitrile (MeCN) to dissolve the amine.

-

Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 1.5 equiv). Expert Insight: Finely powdered K₂CO₃ increases the surface area for heterogeneous proton scavenging, preventing reaction stalling.

-

Add Potassium Iodide (KI) (0.16 g, 1.0 mmol, 0.1 equiv) to the suspension to initiate Finkelstein catalysis[5].

Phase 2: Electrophile Addition 5. In a separate vial, dissolve 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (2.33 g, 11.0 mmol, 1.1 equiv) in 10 mL of anhydrous MeCN[1]. 6. Add the electrophile solution dropwise to the stirring reaction mixture at room temperature over 15 minutes. Expert Insight: Dropwise addition prevents localized high concentrations of the electrophile, mitigating the risk of exhaustive alkylation or dimerization.

Phase 3: Reaction Execution & Self-Validation 7. Equip the flask with a reflux condenser and heat the mixture to 60°C under a nitrogen atmosphere. 8. Self-Validating Checkpoint: After 30 minutes, the mixture should transition from a clear solution over solid K₂CO₃ to a noticeably cloudy suspension. This is due to the precipitation of Potassium Chloride (KCl), a byproduct of the SN2 displacement, confirming the reaction is proceeding successfully. 9. Monitor the reaction via TLC (EtOAc/Hexane 1:1) or LC-MS. Complete consumption of the starting amine typically occurs within 4-6 hours.

Phase 4: Workup and Purification 10. Cool the reaction mixture to room temperature. 11. Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃, KCl, KI). Wash the pad with an additional 20 mL of MeCN. 12. Concentrate the combined filtrate in vacuo. 13. Dissolve the crude residue in Dichloromethane (50 mL) and transfer to a separatory funnel. 14. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) to remove any trace acidic byproducts, followed by brine (25 mL). 15. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. 16. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford the pure N-alkylated product.

Analytical Validation

-

¹H NMR (CDCl₃): Successful alkylation is confirmed by the disappearance of the sharp singlet at ~4.0 ppm (corresponding to the CH₂-Cl protons of the starting acetamide) and the emergence of a new, shifted singlet (typically 3.2 - 3.5 ppm) corresponding to the newly formed CH₂-N bond.

-

LC-MS: Look for the [M+H]⁺ peak corresponding to the exact mass of the coupled product. The absence of the M and M+2 isotope pattern (characteristic of the chlorine atom in the starting material) further validates complete conversion.

References

1.[1] PrepChem. "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide." PrepChem.com. 1 2.[2] ConnectSci. "N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines in Heterocyclic Synthesis." ConnectSci.au. 2 3.[4] MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI. 4 4.[5] PMC. "Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer." National Institutes of Health. 5 5.[3] ResearchGate. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." ResearchGate. 3

Sources

Cyclization reactions involving 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Application Note: Intramolecular Friedel-Crafts Cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Executive Summary

The 3-benzazepine ring system is a highly valued "privileged structure" in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents, including selective 5-HT2C receptor agonists[1]. The most robust synthetic route to construct the 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one scaffold relies on the intramolecular Friedel-Crafts alkylation of acyclic alpha-chloroacetamide precursors[1]. This application note details the mechanistic rationale, pharmacological context, and a validated experimental protocol for the cyclization of 2-chloro-N-methyl-N-(2-phenylethyl)acetamide using anhydrous aluminum chloride (AlCl3)[2].

Mechanistic Insights and Causality

The transformation of 2-chloro-N-methyl-N-(2-phenylethyl)acetamide into 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is an intramolecular Friedel-Crafts alkylation[3]. Understanding the causality behind the reaction conditions is critical for successful execution:

-

Reagent Stoichiometry: Unlike standard intermolecular Friedel-Crafts alkylations where a catalytic amount of Lewis acid suffices, this reaction requires a stoichiometric excess (typically 3 equivalents) of AlCl3[4]. The Lewis acid strongly coordinates to the oxygen atom of the amide carbonyl, effectively sequestering the catalyst[4]. Therefore, excess AlCl3 is mandatory to both saturate the carbonyl coordination sites and activate the carbon-chlorine bond to generate the requisite electrophilic alpha-carbon[4].

-

Regioselectivity and Ring Size: Intramolecular Friedel-Crafts reactions generally favor the formation of 6-membered rings over 5- or 7-membered rings due to lower transition state strain[3]. However, the specific tether length of the N-(2-phenylethyl)acetamide precursor forces the electrophilic attack onto the ortho-position of the phenyl ring, yielding a 7-membered lactam[1]. The rigid, planar nature of the amide bond restricts the molecule's conformational freedom, pre-organizing the reactive centers and overcoming the entropic penalty typically associated with 7-membered ring closure[3].

Pharmacological Context: 3-Benzazepines in 5-HT2C Signaling

Benzazepine derivatives are heavily utilized in drug development due to their ability to modulate serotonergic pathways[1]. The 3-benzazepine core mimics the phenethylamine fragment, allowing it to act as a potent agonist at the 5-HT2C receptor, which is a critical target for anti-obesity and neurological therapeutics[1].

Fig 1. 3-Benzazepine-mediated 5-HT2C receptor activation and downstream Gq-PLC signaling pathway.

Experimental Protocol: AlCl3-Mediated Melt Cyclization

The following protocol provides a self-validating, step-by-step methodology for synthesizing 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one via a high-temperature melt[2].

Materials Required:

-

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl3) (3.0 eq)[2]

-

Crushed ice and Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO4)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a calcium chloride drying tube), combine 2-chloro-N-methyl-N-(2-phenylethyl)acetamide (50.0 mmol) and freshly opened anhydrous AlCl3 (150.0 mmol)[2].

-

Thermal Cyclization: Immerse the reaction flask into a pre-heated silicone oil bath at 130–140 °C[2]. The solid mixture will rapidly transition into a dark, viscous melt. Stir the melt vigorously under an inert atmosphere for 12 to 14 hours[2]. Expert Insight: The solvent-free melt provides the concentrated thermal energy required to drive the kinetically less-favored 7-membered ring closure.

-

Complex Quenching: Remove the flask from the oil bath and allow it to cool to approximately 60 °C. Critical Safety & Quality Step: Do not allow the melt to cool to room temperature, as it will solidify into an intractable mass. While the mixture is still warm and viscous, pour it carefully into a vigorously stirred beaker containing 300 g of crushed ice and 30 mL of concentrated HCl[2].

-

Hydrolysis: Stir the quenched acidic mixture for 30–45 minutes. The highly acidic environment is necessary to protonate the lactam and break the strong aluminum-oxygen coordination complex, liberating the free benzazepinone product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 100 mL)[2]. Wash the combined organic extracts sequentially with distilled water (100 mL) and saturated aqueous sodium chloride (brine, 100 mL)[2].

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator[2].

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of DCM and Methanol (98:2 to 95:5), to yield the pure 3-methyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one[2].

Fig 2. Step-by-step synthetic workflow for the intramolecular Friedel-Crafts cyclization.

Quantitative Data: Comparison of Cyclization Strategies

While the AlCl3 melt is the standard approach, alternative methodologies exist. The table below summarizes the quantitative performance of different cyclization conditions for synthesizing the 3-benzazepin-2-one core.

| Cyclization Method | Reagent / Catalyst | Temperature | Time | Typical Yield (%) | Mechanistic Notes |

| Friedel-Crafts (Melt) | AlCl3 (3.0 eq) | 130–140 °C | 12–14 h | 65–75% | Highly scalable; requires rigorous acidic quench to break Al-complex[2]. |

| Friedel-Crafts (Solvent) | AlCl3 (3.0 eq) in 1,2-Dichlorobenzene | 130 °C | 16–18 h | 60–70% | Easier stirring and temperature control; solvent removal requires high vacuum. |

| Photochemical | hν (UV irradiation) | Room Temp | 24 h | 15–30% | Mild conditions but suffers from poor regioselectivity and extensive side products. |

| Heck-Type Cyclization | Pd(OAc)2, Ligand, Base | 100 °C | 8–12 h | 40–60% | Requires pre-functionalized (halogenated) aryl precursors; avoids harsh Lewis acids[1]. |

Troubleshooting and Quality Control

-

Incomplete Conversion: The most common cause of low yield is the use of degraded, moisture-exposed AlCl3. Aluminum chloride is highly hygroscopic; always use a freshly opened bottle of anhydrous reagent.

-

Severe Emulsions During Extraction: If the aqueous quench is not sufficiently acidic (pH > 1), insoluble aluminum hydroxide (Al(OH)3) precipitates will form, creating unbreakable emulsions during the DCM extraction. Ensure an adequate volume of concentrated HCl is used during the ice quench to maintain solubility of the aluminum salts[2].

References[1] Regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and biological evaluation of the resulting alkylated product - ResearchGate[3] Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry[4] Friedel–Crafts reaction - Wikipedia[2]US4490369A - Benzazepine derivatives, their pharmaceutical compositions and method of use - Google Patents

Sources

Friedel-Crafts cyclization conditions for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

This guide details the optimized protocol for the intramolecular Friedel-Crafts cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide . This transformation is the primary synthetic route to the 2-benzazepin-3-one scaffold, a pharmacophore found in various bioactive alkaloids and pharmaceutical agents (e.g., specific opioid receptor antagonists and enzyme inhibitors).

Part 1: Scientific Background & Mechanistic Logic

The Transformation

The reaction involves the intramolecular alkylation of the electron-rich aromatic ring (phenethyl moiety) by the electrophilic

-

Substrate: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

-

Product: 2-Methyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

-

Key Reagent: Aluminum Chloride (

)

Mechanistic Pathway

The reaction proceeds via a Lewis acid-mediated activation of the carbon-chlorine bond.

-

Activation:

coordinates with the amide oxygen (increasing electrophilicity) and the chlorine atom. -

Ion Generation: Cleavage of the C-Cl bond generates a highly electrophilic carbocation-like species (or a tight ion pair) at the

-position. -

Cyclization: The tethered phenyl ring attacks the electrophilic center. Despite the entropic cost of forming a 7-membered ring, the reaction is favorable due to the high reactivity of the

-amido carbocation and the geometric constraints of the phenethyl linker. -

Aromatization: Loss of a proton restores aromaticity, yielding the benzazepinone.

Figure 1: Mechanistic pathway for the formation of the 7-membered benzazepinone ring.

Part 2: Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| Substrate | 1.0 | Precursor | Dry, purity >98% |

| Aluminum Chloride ( | 2.5 - 3.0 | Catalyst | Anhydrous, fresh powder (yellow/grey) |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous, |

| HCl (1M) | Excess | Quench | Cold |

Why 3.0 Equivalents? The amide carbonyl acts as a Lewis base and sequesters 1 equivalent of

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with Argon or Nitrogen for 15 minutes.

-

Critical: Moisture kills

. Ensure all glassware is oven-dried.

Step 2: Catalyst Suspension

-

Add anhydrous

(3.0 equiv) to the flask. -

Add anhydrous DCM (concentration ~0.2 M relative to substrate).

-

Cool the suspension to

using an ice bath.[1][2]

Step 3: Substrate Addition

-

Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the substrate solution dropwise to the

suspension over 20–30 minutes. -

Observation: The mixture may turn yellow or orange upon complexation. Evolution of HCl gas may be observed (use a trap).

Step 4: Reaction Phase

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).[2]

-

Stir at RT for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The product is typically more polar than the starting chloride.

-

Optimization: If conversion is slow at RT, heat to mild reflux (

) for 1–2 hours.

Step 5: Quench & Workup

-

Cool the mixture to

. -

Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Caution: Exothermic hydrolysis.

-

Stir vigorously until the solid aluminum salts dissolve.

-

Separate the organic layer.[1][2][3] Extract the aqueous layer with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Step 6: Purification

-

Purify the crude oil via flash column chromatography (Silica gel).

-

Eluent: Gradient from 20% to 60% EtOAc in Hexanes.

-

Yield Target: 75–85%.

Figure 2: Operational workflow for the synthesis of the benzazepinone scaffold.

Part 3: Optimization & Troubleshooting

Solvent & Lewis Acid Screening

The choice of solvent profoundly affects the reaction rate and regioselectivity.

| Solvent | Temp | Outcome | Recommendation |

| Dichloromethane (DCM) | RT to Reflux | Good solubility, moderate rate. | Standard Choice |

| 1,2-Dichloroethane (DCE) | Higher temp allows faster kinetics. | Use for sluggish substrates. | |

| Nitrobenzene | RT | High solubility for AlCl3, but hard to remove. | Avoid unless necessary. |

| Neat (Melt) | Fast, but high risk of polymerization/tars. | Not Recommended |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Deactivation of catalyst by moisture or strong complexation with the amide.

-

Solution: Add an additional 0.5–1.0 equiv of

and gently heat to reflux.

-

-

Issue: Polymerization (Tars).

-

Cause: Reaction temperature too high or concentration too high (intermolecular reaction).

-

Solution: Perform the reaction under high dilution conditions (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

-

-

Issue: Hydrolysis of Starting Material.

-

Cause: Wet solvent or catalyst.

-

Solution: Redistill DCM over

and use fresh

-

References

-

Petuškovs, A., & Shubin, K. (2016).[4] Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). Chemistry of Heterocyclic Compounds. Link

-

Lennon, M., et al. (1974). Photochemical and Acid-Catalyzed Cyclization of N-Chloroacetyl-2-phenylethylamines. Journal of the Chemical Society, Perkin Transactions 1. Link

-

BenchChem. (2025).[5] Protocol for Friedel-Crafts Cyclization. BenchChem Application Notes. Link

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Hub: High-Yield Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Ticket ID: SYN-2C-NMPA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Impurity Control Profile

Critical Reaction Dynamics (The "Why")

To improve yield, you must first understand the "invisible" competition occurring in your flask. The synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide involves the acylation of N-methyl-2-phenylethylamine with chloroacetyl chloride.

However, a secondary reaction pathway (SN2 alkylation) often cannibalizes your yield. If the temperature rises uncontrolled, or if the acid chloride is added too slowly without adequate cooling, the unreacted amine will attack the

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. Your goal is to maximize Path A (Acylation) while completely suppressing Path B (Alkylation).

Caption: Figure 1. Kinetic competition between the desired N-acylation (Path A, Green) and the parasitic N-alkylation (Path B, Red). Path B is favored by heat and excess amine.

Protocol Optimization (The "How")

The following parameters are non-negotiable for achieving yields >90%.

| Parameter | Recommended Setting | Technical Rationale |

| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) | A slight excess of acid chloride ensures full conversion of the expensive amine. Never use excess amine, as it promotes dimerization. |

| Base | Triethylamine (1.5 eq) or DIPEA | Scavenges the HCl byproduct. Inorganic bases (K₂CO₃) in biphasic systems (DCM/Water) are also effective but require vigorous stirring. |

| Temperature | -10°C to 0°C (Addition) | Critical. Low temperature suppresses the SN2 attack on the C-Cl bond. |

| Solvent | DCM (Anhydrous) or THF | DCM is preferred for its ease of removal and non-miscibility with water during workup. |

| Addition Rate | Dropwise over 30–45 mins | Prevents localized exotherms. If the internal temp spikes >5°C, stop addition immediately. |

The "Golden Batch" Protocol

Target Scale: 10 mmol (approx. 1.35 g amine) Expected Yield: 85–95% Appearance: Pale yellow to brown oil (solidifies upon high-vacuum drying or cooling).[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge with N₂ or Ar.

-

-

Amine Solubilization:

-

Add N-methyl-2-phenylethylamine (1.35 g, 10 mmol) and Triethylamine (2.1 mL, 15 mmol) to the RBF.

-

Add DCM (anhydrous, 20 mL).

-

Cool the mixture to -10°C using an ice/salt bath.

-

-

Acylation (The Critical Step):

-

Dissolve Chloroacetyl chloride (1.36 g, 12 mmol) in DCM (5 mL) in the addition funnel.

-

Technique: Add the acid chloride solution dropwise over 30 minutes.[2] Monitor internal temperature; do not allow it to exceed 0°C.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately. This is normal.

-

-

Reaction Completion:

-

Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally.

-

Stir for 2–3 hours.

-

Check: TLC (30% EtOAc/Hexane). The amine spot (low Rf, stains with ninhydrin) should be gone.

-

-

Work-up (The Purification Gate):

-

Quench with water (20 mL).

-

Acid Wash: Wash organic layer with 1M HCl (2 x 15 mL). Crucial: This removes any unreacted amine, preventing it from reacting during concentration.

-

Base Wash: Wash with Sat. NaHCO₃ (2 x 15 mL) to remove excess acid chloride/acid.

-

Brine Wash: Wash with Sat. NaCl (1 x 20 mL).

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

Troubleshooting & FAQ

Q: My product is a dark brown oil, but literature says it should be a solid or pale oil. What happened? A: Dark color usually indicates oxidation of the amine prior to reaction or "charring" from an exotherm.

-

Fix: Ensure the amine is colorless before starting. If not, distill it. Ensure strict temperature control during addition.

-

Cleanup: Pass the crude oil through a short pad of silica gel using 20% EtOAc/Hexane.

Q: I see a new spot on TLC that runs just above the starting amine but below the product. A: This is likely the "dimer" (N-alkylated byproduct).

-

Cause: You likely added the acid chloride too slowly at room temperature, or you used excess amine.

-

Fix: You cannot easily remove this chemically. You must purify via column chromatography. For the next batch, ensure the acid chloride is in excess (1.1 eq) and keep the reaction at -10°C.

Q: The yield is >100%. Why? A: Solvent entrapment or residual salts.

-

Fix: Chloroacetamides are heavy oils that trap DCM/THF easily. Dry under high vacuum (0.1 mmHg) for at least 4 hours. If the mass is still high, check for Triethylamine hydrochloride salts (did you wash with water/HCl thoroughly?).

Work-up Decision Logic

Use this flow to determine the correct purification strategy based on your crude analysis.

Caption: Figure 2. Purification logic tree. The Acid Wash step is the most critical control point for preventing downstream side reactions.

References

-

PrepChem.[7] (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section: Acylation of Amines).[1][2][3][4][8][9]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 6. CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine - Google Patents [patents.google.com]

- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Intramolecular Cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzo[b,e]azepin-6-one scaffolds. This document provides in-depth troubleshooting advice and optimized protocols for the intramolecular Friedel-Crafts cyclization of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Our goal is to equip you with the scientific rationale and practical steps needed to maximize your yield and minimize the formation of troublesome side products.

Core Principles: Understanding the Reaction's Sensitivities

The target transformation is an intramolecular Friedel-Crafts alkylation. A Lewis acid activates the C-Cl bond, rendering the terminal carbon of the chloroacetyl group electrophilic. The electron-rich phenyl ring of the phenylethyl moiety then acts as an intramolecular nucleophile, attacking this electrophilic center to form a seven-membered lactam ring.

While mechanistically straightforward, the reaction's success is governed by a delicate balance of factors. The formation of a seven-membered ring is entropically less favored than five- or six-membered rings, making the reaction highly susceptible to competing intermolecular pathways and other side reactions.[1] Precise control over reaction parameters is therefore not just recommended; it is critical.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the cyclization in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows only unreacted starting material. What are the likely causes?

A1: A stalled reaction is typically due to an issue with the activation of the electrophile. Several factors can be at play:

-

Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly hygroscopic. Exposure to atmospheric moisture will hydrolyze them, rendering them inactive. Furthermore, the ketone product forms a stable complex with the Lewis acid, which means more than a stoichiometric amount of the catalyst is often required.[2]

-

Insufficient Thermal Energy: While low temperatures are used to control side reactions, the activation energy for the desired cyclization may not be met.

-

Impure Starting Material: The starting amide must be pure and completely dry. Impurities can consume or poison the catalyst.[3]

Troubleshooting Steps:

-

Verify Catalyst Activity: Use a freshly opened bottle of the Lewis acid or a previously unopened ampule. Handle it exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Increase Catalyst Stoichiometry: Begin with at least 1.2-1.5 molar equivalents of the Lewis acid. If the reaction stalls, consider a second addition of the catalyst.

-

Optimize Temperature: Start the reaction at a low temperature (0 °C) to control the initial exotherm, but then allow it to slowly warm to room temperature. If no conversion is observed, gentle heating (e.g., 40-50 °C) may be necessary, but this should be done cautiously while monitoring for byproduct formation.

Q2: The reaction mixture turned dark, and I've isolated a significant amount of intractable polymer or tar. How do I prevent this?

A2: Polymerization is the most common failure mode for this reaction. It occurs when the electrophilic intermediate of one molecule reacts with the nucleophilic phenyl ring of another molecule (an intermolecular reaction) instead of its own.

The primary cause is excessive concentration. At high concentrations, the statistical probability of intermolecular collisions far outweighs that of the intramolecular conformation required for cyclization.

Troubleshooting Steps:

-

Employ High-Dilution Conditions: This is the most critical factor for success. The reaction should be run at a low concentration (e.g., 0.01-0.05 M). This is best achieved by the slow, controlled addition of the substrate solution to a large volume of solvent containing the Lewis acid, using a syringe pump over several hours.[4] This maintains a constantly low concentration of the reactive species, favoring the intramolecular pathway.

-

Control Temperature: Excessive heat can accelerate decomposition and polymerization pathways. Maintain strict temperature control, especially during the initial addition.

Caption: Reaction pathway control via concentration.

Q3: My yield is low, and the crude product shows several byproduct spots on TLC. What are these and how can they be minimized?

A3: Besides polymerization, other side reactions can diminish your yield.

-

Elimination Products: Under harsh acidic conditions, elimination reactions can occur.

-

Decomposition: Highly reactive Lewis acids at elevated temperatures can cause the substrate or product to decompose, leading to charring.

-

Hydrolysis: If water is present in the work-up or from reagents, it can lead to hydrolysis of the amide or quench the reaction prematurely.

Troubleshooting Steps:

-

Select a Milder Lewis Acid: AlCl₃ is extremely powerful but can be too aggressive.[5] Consider switching to a milder catalyst like FeCl₃, tin(IV) chloride (SnCl₄), or even a Brønsted acid like polyphosphoric acid (PPA).[1][6] The optimal catalyst often needs to be screened empirically.

-

Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents must be rigorously dried over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents). The reaction must be run under a dry, inert atmosphere (N₂ or Ar).

-

Perform a Careful Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice, often containing concentrated HCl. This hydrolyzes the Lewis acid and its complexes in a controlled manner, liberating the product.[2]

Comparative Analysis of Reaction Conditions

Choosing the correct combination of Lewis acid, solvent, and temperature is essential. The following table summarizes common choices and their implications.

| Lewis Acid | Molar Eq. | Typical Solvent(s) | Temperature | Pros & Cons |

| AlCl₃ | 1.2 - 2.0 | DCE, CS₂, Nitrobenzene | 0 °C to RT | Pro: Highly reactive, effective for less activated systems. Con: Very aggressive, high risk of polymerization and charring. Highly hygroscopic. |

| FeCl₃ | 1.5 - 2.5 | DCM, DCE | 0 °C to 40 °C | Pro: Milder and less expensive than AlCl₃, often leading to cleaner reactions.[7] Con: May require gentle heating; can be less effective for difficult substrates. |

| SnCl₄ | 1.5 - 2.5 | DCM, DCE | 0 °C to RT | Pro: Good intermediate reactivity, soluble in many organic solvents. Con: Sensitive to moisture. |

| PPA | Solvent | N/A | 60 - 100 °C | Pro: Acts as both catalyst and solvent, easy to use.[1] Con: Requires higher temperatures, work-up can be difficult due to high viscosity. |

DCM: Dichloromethane; DCE: 1,2-Dichloroethane; CS₂: Carbon Disulfide; PPA: Polyphosphoric Acid; RT: Room Temperature.

Optimized Experimental Protocol

This protocol incorporates the principles of high dilution and careful control to favor the intramolecular cyclization.

Materials:

-

2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Syringe Pump

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware (oven-dried)

Procedure:

-

Setup: Under a positive pressure of inert gas, charge a three-necked round-bottom flask with anhydrous DCE (to achieve a final concentration of ~0.02 M) and AlCl₃ (1.5 eq). Equip the flask with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Cooling: Cool the stirred AlCl₃ suspension to 0 °C using an ice-water bath.

-

Substrate Preparation: In a separate flask, dissolve the 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (1.0 eq) in anhydrous DCE. Draw this solution into a gas-tight syringe and place it on a syringe pump.

-

Slow Addition: Add the substrate solution to the stirred AlCl₃ suspension dropwise via the syringe pump over a period of 4-6 hours. Maintain the internal reaction temperature at 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (thin-layer chromatography) by carefully quenching a small aliquot in ice-cold acid and extracting with an organic solvent.

-

Quenching: Once the reaction is complete (or has ceased to progress), cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up: Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE or DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired lactam.

Caption: Optimized experimental workflow diagram.

References

-

Google Patents. (2002). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof. Retrieved from [8]

- Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski reaction: a new mechanism. Tetrahedron, 36(10), 1279-1300.

-

J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link][9]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][10]

-

Askin, D., et al. (2016). Conditions for the Intramolecular Cyclization of 1a. ResearchGate. Retrieved from [Link][11]

-

Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link][12]

-

Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link][13]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link][6]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link][1]

-

RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Retrieved from [Link][7]

-

PrepChem. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Retrieved from [Link][14]

-

PubMed. (2000). Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems. Retrieved from [Link][15]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]

- 8. WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. prepchem.com [prepchem.com]

- 15. Studies on Lewis acid-mediated intramolecular cyclization reactions of allene-ene systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Purification methods for 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide via recrystallization

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Purification Protocol: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Product Overview & Physicochemical Profile

Compound: 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Synonyms: N-Methyl-N-phenethyl-2-chloroacetamide; N-(2-Chloroacetyl)-N-methyl-2-phenylethylamine.

Chemical Class:

This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1] Unlike its non-methylated analog (2-Chloro-N-phenethylacetamide, MP 67–70°C), the N-methyl derivative often presents as a viscous oil or a low-melting solid due to the disruption of intermolecular hydrogen bonding by the N-methyl group. Consequently, "recrystallization" often requires low-temperature techniques or trituration rather than standard evaporative crystallization.

Physicochemical Data Table

| Parameter | Specification / Behavior |

| Physical State | Viscous amber oil (crude); Waxy solid (purified, < 0°C) |

| Melting Point | Low (< 40°C) or semi-solid at RT. |

| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Ethanol, THF. |

| Solubility (Low) | Hexanes, Pentane, Water (Cold). |

| Key Impurities | 1. Unreacted Amine: N-methyl-2-phenylethylamine.2. Dimer: N-methyl-N-phenethyl-2-(N-methyl-N-phenethylamino)acetamide.3. Hydrolysis Product: Chloroacetic acid. |

| Stability | Sensitive to moisture (hydrolysis of C-Cl) and light. Store at -20°C. |

Core Purification Protocols

Safety Warning:

Protocol A: Anti-Solvent Crystallization (For High Purity Crude)

Best for material that is already >85% pure but colored.

-

Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate (EtOAc) at room temperature. (Ratio: ~1 mL solvent per gram of product).

-

Anti-Solvent Addition: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until a persistent cloudiness (turbidity) appears.

-

Clarification: Add just enough EtOAc (drops) to make the solution clear again.

-

Crystallization: Place the flask in a -20°C freezer for 12–24 hours.

-

Note: Do not disturb the flask. Agitation may induce oiling out.

-

-

Collection: If a solid forms, filter rapidly on a chilled Buchner funnel. Wash with cold Hexanes (-20°C).

Protocol B: Trituration (For Oily Crude)

Best for removing unreacted amine and inducing solidification.

-

Solvent Choice: Use Diethyl Ether/Pentane (1:3) or pure Methyl tert-butyl ether (MTBE) .

-

Procedure: Add cold solvent to the crude oil. Sonicate or stir vigorously at 0°C.

-

Observation: The oil should eventually harden into a white/off-white solid as impurities dissolve in the supernatant.

-

Separation: Decant the solvent or filter the solid.

Troubleshooting Guide (Q&A)

Q1: My product keeps "oiling out" instead of crystallizing. What is happening? A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This is common for N-methylated amides.

-

Cause: The solution is too concentrated, or the impurity profile (specifically the "Dimer" impurity) is depressing the melting point.

-

Fix:

-

Re-dissolve the oil in fresh EtOAc.

-

Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

-

Slow Down: Cool the solution very slowly (RT

4°C

-

Q2: I see a persistent "Dimer" impurity by TLC/LC-MS. How do I remove it? A: The dimer (formed by the reaction of the starting amine with the product) is basic. Recrystallization alone often fails to remove it.

-

Pre-Purification Step: Before crystallization, dissolve the crude oil in EtOAc and wash with 1M HCl (cold) .

Q3: The product is colored (brown/yellow) even after crystallization. A: Color is usually due to oxidized amine or polymerized byproducts.

-

Fix: Perform a Charcoal Filtration .

-

Dissolve product in warm EtOAc.

-

Add activated carbon (5% w/w). Stir for 15 mins.

-

Filter through a Celite pad.

-

Proceed to Protocol A (Crystallization).

-

Process Visualization

Figure 1: Purification Logic & Impurity Rejection

Caption: Workflow for removing basic impurities (Dimer/Amine) prior to crystallization to prevent oiling out.

References

-

Synthesis & Properties of Chloroacetamides

- BenchChem Technical Note: "Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol". Detailed protocol for N-acylation and workup of phenethyl-chloroacetamides.

-

Source: (Generalized reference for chloroacetamide synthesis).

-

Crystallization Techniques for Low-Melting Solids

- MIT OpenCourseWare: "Two-Solvent Recrystallization Guide". Principles of solvent/anti-solvent selection for difficult compounds.

-

Source:

-

Impurity Characterization

-

PrepChem: "Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide".[3] Identifies the product as a viscous oil/solid and discusses synthesis from N-methylphenethylamine.

-

Source:

-

-

Safety Data

- PubChem: "2-Chloro-N-methyl-N-phenylacetamide" (Structural Analog).

-

Source:

Sources

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing critical bottlenecks with the aqueous solubility of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide . Rather than relying on trial and error, this guide deconstructs the physicochemical properties of the molecule to provide causal explanations and self-validating experimental protocols for successful solubilization.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular barriers preventing hydration. 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide (C₁₁H₁₄ClNO) presents two distinct challenges in aqueous media:

-

High Lipophilicity: The molecule possesses a bulky 2-phenylethyl group and a methyl group, driving its partition coefficient (LogP) to approximately 2.94[1]. This high lipophilicity means the thermodynamic cost of disrupting water's hydrogen-bonded network to accommodate the molecule is exceedingly high[2].

-

Lack of Ionizable Centers: A common mistake in drug formulation is attempting to adjust the pH to protonate the nitrogen atom. However, the nitrogen in this compound is part of an amide bond. Its lone pair of electrons is resonance-delocalized into the adjacent carbonyl group, rendering it non-basic. Therefore, pH adjustment strategies (forming salts) are fundamentally ineffective[3].

Because we cannot rely on ion-dipole interactions, we must utilize strategies that either lower the dielectric constant of the solvent (co-solvency), shield the hydrophobic moieties (inclusion complexation), or encapsulate the molecule (micellar solubilization)[4].

Solubilization Decision Matrix

Workflow for selecting solubilization strategies for non-ionizable, lipophilic amides.

Troubleshooting FAQs

Q: I tried adjusting the pH of my buffer to 2.0 to force dissolution, but the compound still precipitated. Why? A: This is a structural causality issue. Unlike amines, the nitrogen in an amide is not basic due to resonance stabilization with the carbonyl oxygen. At pH 2.0, the molecule remains neutral. You must abandon pH adjustments and pivot to co-solvents or complexation agents to force dissolution[3].

Q: When diluting my DMSO stock solution into an aqueous assay buffer, I observe immediate cloudiness. How can I prevent this? A: You are experiencing "solvent-shift precipitation." As the DMSO rapidly diffuses into the bulk aqueous phase, the local solubility capacity drops below the compound's concentration, causing rapid nucleation. To prevent this, you must alter the thermodynamics of the receiving buffer. Pre-spike your aqueous buffer with a surfactant (e.g., 0.1% Tween 80) to act as a "hydrophobic sink" that captures the lipophilic molecules before they can aggregate[4].